molecular formula C20H24O4 B14234694 Dibutyl naphthalene-1,2-dicarboxylate CAS No. 249299-73-8

Dibutyl naphthalene-1,2-dicarboxylate

Cat. No.: B14234694
CAS No.: 249299-73-8
M. Wt: 328.4 g/mol
InChI Key: BSALDGPEFGOAJZ-UHFFFAOYSA-N
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Description

Dibutyl naphthalene-1,2-dicarboxylate is an organic compound with the chemical formula C20H24O4. It is a type of ester derived from naphthalene-1,2-dicarboxylic acid and butanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl naphthalene-1,2-dicarboxylate can be synthesized through the esterification of naphthalene-1,2-dicarboxylic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes are designed to maximize yield and efficiency. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dibutyl naphthalene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-1,2-dicarboxylic acid and other oxidation products.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Naphthalene-1,2-dicarboxylic acid.

    Reduction: Naphthalene-1,2-dimethanol.

    Substitution: Depending on the nucleophile, various substituted naphthalene derivatives can be formed.

Scientific Research Applications

Dibutyl naphthalene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.

    Biology: Studied for its potential effects on biological systems, including its interactions with cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its chemical stability and plasticizing properties.

Mechanism of Action

The mechanism by which dibutyl naphthalene-1,2-dicarboxylate exerts its effects involves its interaction with various molecular targets. The ester groups in the compound can interact with proteins and enzymes, potentially altering their activity. Additionally, the naphthalene core can interact with hydrophobic regions of biological membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phthalate: Another ester used as a plasticizer, but derived from phthalic acid instead of naphthalene-1,2-dicarboxylic acid.

    Diethyl phthalate: Similar in structure but with ethyl groups instead of butyl groups.

    Dimethyl naphthalene-1,2-dicarboxylate: Similar naphthalene-based ester but with methyl groups.

Uniqueness

Dibutyl naphthalene-1,2-dicarboxylate is unique due to its naphthalene core, which imparts distinct chemical and physical properties compared to phthalate-based esters. Its higher molecular weight and aromatic structure contribute to its stability and effectiveness as a plasticizer in high-performance materials.

Properties

CAS No.

249299-73-8

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

dibutyl naphthalene-1,2-dicarboxylate

InChI

InChI=1S/C20H24O4/c1-3-5-13-23-19(21)17-12-11-15-9-7-8-10-16(15)18(17)20(22)24-14-6-4-2/h7-12H,3-6,13-14H2,1-2H3

InChI Key

BSALDGPEFGOAJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C2=CC=CC=C2C=C1)C(=O)OCCCC

Origin of Product

United States

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